3-(3-Thienyloxy)-benzenamine
Description
3-(3-Thienyloxy)-benzenamine is an aromatic amine derivative featuring a benzene ring substituted with an amine group (-NH₂) at position 3 and a thienyloxy group (a sulfur-containing heterocyclic ether) at the same position. The thienyl group, derived from thiophene, introduces electronic and steric effects distinct from oxygen-based substituents (e.g., methoxy, ethoxy) due to sulfur’s polarizability and larger atomic radius. This compound is of interest in medicinal chemistry and materials science, where its unique structure may influence binding affinity, solubility, and reactivity.
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-thiophen-3-yloxyaniline |
InChI |
InChI=1S/C10H9NOS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-7H,11H2 |
InChI Key |
LNYBTEFPLSLCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CSC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyloxy)-benzenamine typically involves the reaction of 3-bromothiophene with an appropriate benzene derivative under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophene reacts with an amine-substituted benzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyloxy)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
3-(3-Thienyloxy)-benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Thienyloxy)-benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Benzenamine Derivatives
The following table summarizes key structural and functional differences between 3-(3-Thienyloxy)-benzenamine and related compounds:
Substituent Effects on Physicochemical Properties
- Electronic Effects : The thienyloxy group in this compound likely confers stronger electron-withdrawing character compared to methoxy or ethoxy groups due to sulfur’s electronegativity and aromatic thiophene resonance. This could reduce basicity of the amine group compared to 3-methoxybenzenamine (pKa ~4.5) .
- Lipophilicity : Bulky substituents like benzyloxy (logP ~2.5) or trifluoromethyl (logP ~2.1) increase lipophilicity, enhancing membrane permeability. The thienyloxy group may offer intermediate lipophilicity, balancing solubility and bioavailability .
- Thermal Stability : Trifluoromethyl and aromatic ether substituents (e.g., methoxyethoxy) improve thermal stability, as seen in fluorinated polymers and heat-resistant resins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
